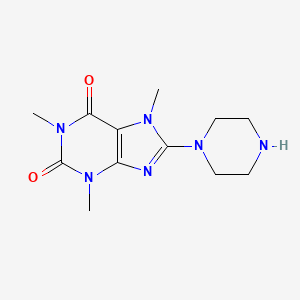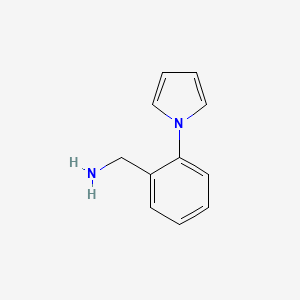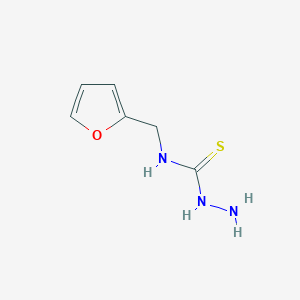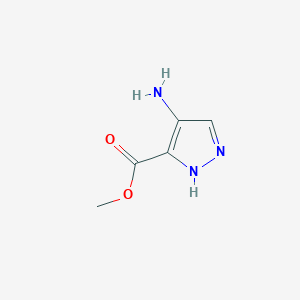![molecular formula C15H22N2O3 B1300259 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester CAS No. 41595-34-0](/img/structure/B1300259.png)
4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester" is a chemical entity that appears to be related to a class of compounds involving piperazine as a core structure. Piperazine derivatives are known for their diverse biological activities and are often explored for their pharmacological potential. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related research on piperazine derivatives and their esters.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step reactions, as seen in the preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, which was synthesized through a modified Claisen ester condensation and several other steps, yielding a compound for pharmacokinetic and pharmacodynamic evaluation . Similarly, the synthesis of other piperazine derivatives, such as those described in the synthesis of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, involves the addition of amines to diethyl maleate followed by cyclization . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, with the piperazine ring often adopting a chair conformation, as seen in the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) . The dihedral angles between the piperazine ring and the benzene ring in EPBA provide insights into the spatial arrangement that could be expected in similar compounds, including the one under analysis.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including esterification, as demonstrated by the synthesis of unsymmetrical ester derivatives of γ-(4-substituted piperazin-1-yl)-α-phenyl propanols with antispasmodic activity . The reactivity of the piperazine nitrogen and the ester group can be exploited in different chemical transformations, which may be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary widely depending on the substituents attached to the piperazine core. For instance, the introduction of a sulfonate reagent for analytical derivatization in liquid chromatography indicates the potential for such derivatives to be used in sensitive detection methods . The solubility, stability, and reactivity of these compounds can be influenced by the presence of ester groups, as seen in the esters of (1,2,5-trimethyl-4-hydroxy-4-piperedyl)- and phenyl-(1,2,5-trimethyl-4-hydroxy-4-piperidyl) acetic acids .
Aplicaciones Científicas De Investigación
Metabolic Pathways
4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester has been studied for its metabolic pathways in the context of drug development. For instance, Lu AA21004, a novel antidepressant, undergoes metabolic processes involving cytochrome P450 enzymes, resulting in the formation of various metabolites including a benzoic acid derivative similar to 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester. The study highlighted the role of CYP2D6, CYP2C9, and CYP3A4/5 in these metabolic pathways (Hvenegaard et al., 2012).
Crystal Structure Analysis
The crystal structure of a closely related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), has been analyzed. This study provides insights into the molecular conformation and interactions of such compounds, which is crucial for understanding their behavior in different environments (Faizi et al., 2016).
Antiparasitic Activity
Compounds with structural similarities to 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester have been evaluated for their antiparasitic activity. For example, various benzoic acid derivatives from Piper species showed potential against parasites like Leishmania spp., and Trypanosoma cruzi, indicating the relevance of these compounds in medicinal chemistry and drug discovery (Flores et al., 2008).
Synthesis and Biological Activities
The synthesis and biological activities of compounds related to 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester have been extensively studied. For instance, derivatives of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones were synthesized and evaluated for their antimicrobial activity and influence on blood coagulation, showcasing the potential pharmacological applications of these compounds (Gein et al., 2013).
Analytical Techniques
Analytical methods have been developed to study compounds like 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester. An example is the LC-MS/MS analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride (TM-208), where metabolites were identified and characterized. This highlights the importance of analytical chemistry in understanding the properties and behavior of such compounds (Jiang et al., 2007).
Propiedades
IUPAC Name |
methyl 4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-20-15(19)14-4-2-13(3-5-14)12-17-8-6-16(7-9-17)10-11-18/h2-5,18H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRVVDLIBWNIQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354796 |
Source


|
| Record name | 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester | |
CAS RN |
41595-34-0 |
Source


|
| Record name | 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)
![4-{[(Phenylsulfonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B1300182.png)

![(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B1300185.png)







